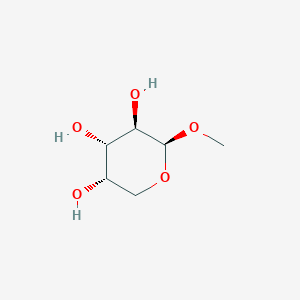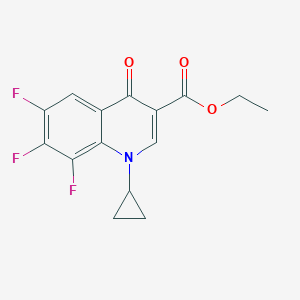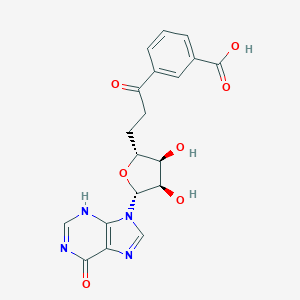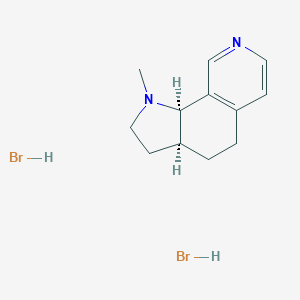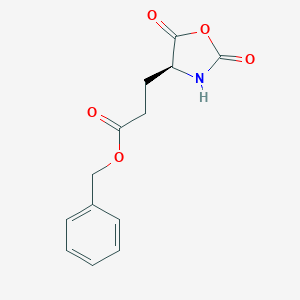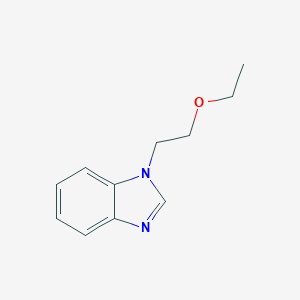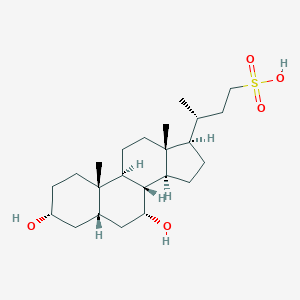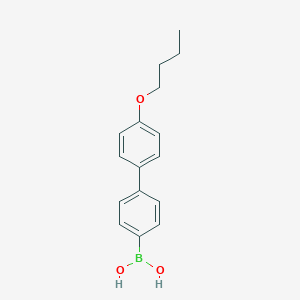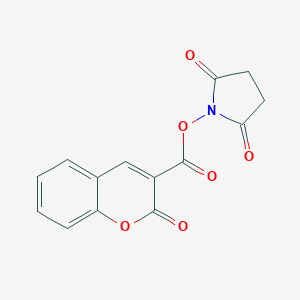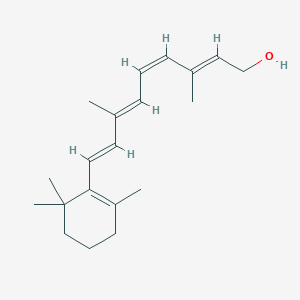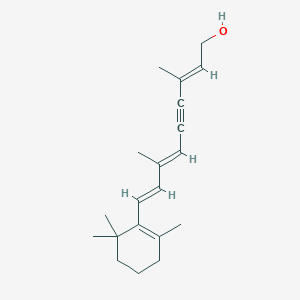
磺胺喹恶啉钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
磺胺喹啉钠在科学研究中具有广泛的应用:
生物学: 该化合物用于与微生物耐药性和新型抗生素开发相关的研究.
工业: 磺胺喹啉钠用于配制兽药和饲料添加剂.
作用机理
磺胺喹啉钠通过抑制二氢叶酸合成酶发挥作用,该酶参与微生物叶酸的合成 . 这种抑制阻止了核酸的形成,从而抑制了细菌和原生动物的生长和复制 . 该化合物还会干扰维生素K环氧化酶,导致抗凝血作用 .
作用机制
Target of Action
Sulfaquinoxaline sodium primarily targets dihydrofolate synthetase , a crucial enzyme involved in the nucleic acid synthesis of bacteria and coccidia . The compound’s action is most effective during the second schizont stage, which is the fourth day of the coccidial life cycle .
Mode of Action
Sulfaquinoxaline sodium inhibits the activity of dihydrofolate synthetase . This inhibition hinders the nucleic acid synthesis of bacteria and coccidia, thereby disrupting their life cycle and growth . It also inhibits vitamin K epoxidase and quinone reductase .
Biochemical Pathways
It is known that the compound interferes with the synthesis of nucleic acids and proteins in microorganisms . This interference disrupts the normal functioning and replication of these organisms, leading to their eventual death .
Result of Action
The primary result of sulfaquinoxaline sodium’s action is the inhibition of bacterial and coccidial growth . By disrupting nucleic acid synthesis, the compound prevents these organisms from replicating and spreading . This makes sulfaquinoxaline sodium an effective treatment for coccidiosis in various animals, including poultry, swine, and sheep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfaquinoxaline sodium. For instance, the compound’s reactivity can be affected by chlorination and UV irradiations, two processes commonly used in water treatment plants . The degradation of sulfaquinoxaline sodium is slower during photolysis compared to chlorination
生化分析
Biochemical Properties
Sulfaquinoxaline sodium interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzyme dihydrofolate synthetase, which is crucial for the nucleic acid synthesis of bacteria and coccidia . This interaction disrupts the life cycle of the coccidia, making Sulfaquinoxaline sodium an effective treatment for coccidiosis .
Cellular Effects
Sulfaquinoxaline sodium has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis and enzyme activity . This interference can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfaquinoxaline sodium involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits dihydrofolate synthetase, preventing the synthesis of nucleic acids in bacteria and coccidia . This inhibition disrupts the life cycle of these organisms, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfaquinoxaline sodium change over time. It has been observed that the degradation of Sulfaquinoxaline sodium during photolysis is slower compared to the chlorination process
Dosage Effects in Animal Models
The effects of Sulfaquinoxaline sodium vary with different dosages in animal models. Prolonged administration of Sulfaquinoxaline sodium at higher doses may result in depressed feed intake, deposition of Sulfaquinoxaline sodium crystals in the kidney, and interference with normal blood clotting . At high doses, it may also cause toxic or adverse effects .
Metabolic Pathways
Sulfaquinoxaline sodium is involved in metabolic pathways that interact with enzymes and cofactors. It inhibits the enzyme dihydrofolate synthetase, which plays a crucial role in the synthesis of nucleic acids
准备方法
合成路线和反应条件
磺胺喹啉钠是通过多步合成过程制备的。 第一步是在碱性条件下,将2-氨基苯磺酰胺与2-氯喹啉反应生成磺胺喹啉 . 然后将该中间体与氢氧化钠反应生成其钠盐形式 .
工业生产方法
在工业环境中,磺胺喹啉钠的合成涉及在受控环境中进行大规模反应,以确保高产率和纯度。 该工艺通常包括使用甲醇和氯仿等溶剂,并在特定温度和pH条件下进行反应 .
化学反应分析
反应类型
磺胺喹啉钠会发生多种化学反应,包括:
氧化: 该化合物在强氧化剂存在下可以被氧化。
还原: 它可以在特定条件下被还原,生成不同的产物。
取代: 磺酰胺基团可以与各种亲核试剂发生取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺类和硫醇类等亲核试剂通常用于取代反应.
主要生成物
这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化会导致生成磺胺喹啉N-氧化物,而还原会导致生成各种胺衍生物 .
相似化合物的比较
类似化合物
- 磺胺嘧啶
- 磺胺甲噁唑
- 磺胺二甲氧嘧啶
- 磺胺嘧啶
独特之处
磺胺喹啉钠在磺胺类药物中具有独特的特点,因为它对引起球虫病的原生动物具有特异性活性,并且能够抑制维生素K环氧化酶 . 这使得它在兽医学中特别有效地用于治疗球虫病和其他细菌感染 .
属性
CAS 编号 |
967-80-6 |
|---|---|
分子式 |
C14H12N4NaO2S |
分子量 |
323.33 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
InChI |
InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18); |
InChI 键 |
UBDSWJJGFQSVLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na] |
Key on ui other cas no. |
967-80-6 |
Pictograms |
Irritant |
同义词 |
4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt; Embazin; Noxal; Noxal; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
